spiro[2.6]nonane-1-carboxylic acid
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Overview
Description
Spiro[2.6]nonane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure . Another method involves the use of Grignard reagents, where the reaction of a Grignard reagent with a cyclic ketone followed by hydrolysis yields the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Spiro[2.6]nonane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.6]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a different ring size.
Spiropentadiene: A highly strained spirocyclic compound.
Spiro[cyclopropane-1,1′-indoles]: Compounds with a spirocyclic structure involving cyclopropane and indole rings.
Uniqueness
Spiro[2.6]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group.
Properties
CAS No. |
680619-21-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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